6a-Hydroxy-3,3-dimethylhexahydrocyclopenta[b]pyrrol-2(1h)-one
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Overview
Description
6a-Hydroxy-3,3-dimethylhexahydrocyclopenta[b]pyrrol-2(1h)-one is a complex organic compound with a unique structure that includes a hexahydrocyclopenta[b]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6a-Hydroxy-3,3-dimethylhexahydrocyclopenta[b]pyrrol-2(1h)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6a-Hydroxy-3,3-dimethylhexahydrocyclopenta[b]pyrrol-2(1h)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
6a-Hydroxy-3,3-dimethylhexahydrocyclopenta[b]pyrrol-2(1h)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6a-Hydroxy-3,3-dimethylhexahydrocyclopenta[b]pyrrol-2(1h)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Gliclazide EP impurity E: This compound shares a similar hexahydrocyclopenta[b]pyrrole ring system but differs in its functional groups and overall structure.
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone: Although structurally different, this compound also exhibits interesting biological activities and is used in similar research applications.
Uniqueness
6a-Hydroxy-3,3-dimethylhexahydrocyclopenta[b]pyrrol-2(1h)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
29777-65-9 |
---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
6a-hydroxy-3,3-dimethyl-3a,4,5,6-tetrahydro-1H-cyclopenta[b]pyrrol-2-one |
InChI |
InChI=1S/C9H15NO2/c1-8(2)6-4-3-5-9(6,12)10-7(8)11/h6,12H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
LEFDYJPVOYDZDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCCC2(NC1=O)O)C |
Origin of Product |
United States |
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